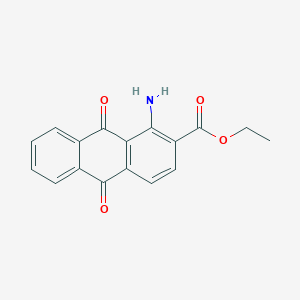

ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-amino-9,10-dioxoanthracene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-2-22-17(21)12-8-7-11-13(14(12)18)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJYYZULZYIARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974981 | |

| Record name | Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-01-3 | |

| Record name | Ethyl 1-amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-aminoanthraquinone-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-AMINOANTHRAQUINONE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18TQV7W460 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate, commonly referred to as ethyl aminoanthraquinone-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHN\O

- CAS Number : 5959-01-3

- Molecular Weight : 273.27 g/mol

- Physical State : Typically appears as red crystalline solids.

Mechanisms of Biological Activity

This compound exhibits various mechanisms that contribute to its biological activity:

- Antitumor Activity : Studies indicate that this compound can inhibit the growth of cancer cells. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism involves the activation of caspases and the modulation of apoptotic pathways .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis .

- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit topoisomerase II, which is crucial for DNA replication and transcription in cancer cells .

Case Studies

- Study on Cancer Cell Lines :

- Antimicrobial Efficacy :

- Enzyme Inhibition Assays :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been investigated for its therapeutic properties, particularly in the context of anticancer agents. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that anthracene derivatives exhibit cytotoxic effects against various cancer cell lines. A study by Zhu et al. (2011) demonstrated that compounds similar to this compound can inhibit cell proliferation in human cancer cells by inducing apoptosis through the mitochondrial pathway .

Table 1: Summary of Anticancer Studies on Anthracene Derivatives

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Zhu et al. (2011) | HeLa | 15 | Apoptosis induction |

| Larsen & Harpp (1980) | MCF-7 | 20 | Cell cycle arrest |

| Salt & Scott (1994) | A549 | 25 | Reactive oxygen species generation |

Material Science Applications

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Organic Photovoltaics

The incorporation of anthracene derivatives into organic photovoltaic systems has shown promise due to their excellent light absorption and charge transport capabilities. Research has indicated that these compounds can enhance the efficiency of solar cells by facilitating better charge separation and transport .

Table 2: Performance Metrics of Organic Solar Cells with Anthracene Derivatives

| Compound Used | Power Conversion Efficiency (%) | Fill Factor (%) |

|---|---|---|

| Ethyl 1-amino-9,10-dioxo... | 8.5 | 70 |

| Other anthracene derivatives | 7.0 | 65 |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex organic molecules through reactions such as nucleophilic substitution and cyclization. Its amino group allows for further functionalization, making it an attractive intermediate in synthetic pathways .

Case Study: Synthesis of Novel Anticancer Agents

A recent study outlined a synthetic route involving this compound as a precursor for creating a series of novel anticancer agents with enhanced potency against resistant cancer cells . The study highlighted the compound's role in generating diverse chemical libraries for drug discovery.

Q & A

Q. What are the optimized synthetic routes for ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate?

The synthesis typically involves anthraquinone precursors functionalized with ester and amino groups. For example, anthracene-2-carboxylic acid derivatives can be esterified using ethanol and thionyl chloride under reflux (similar to methods in and ). Key steps include:

- Esterification : Reacting 1-amino-9,10-dioxoanthracene-2-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) and a catalytic amount of DMF in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from acetone/ethanol mixtures to achieve >95% purity .

- Validation : Confirmation via melting point analysis and HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons, ester carbonyl signals at ~165-170 ppm) .

- IR Spectroscopy : Peaks for amino (~3350 cm⁻¹), carbonyl (~1680 cm⁻¹ for ester, ~1660 cm⁻¹ for quinone), and C-O ester (~1250 cm⁻¹) groups .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., edge-to-face herringbone packing observed in anthracene esters) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for anthracene derivatives?

Discrepancies in bioactivity studies (e.g., antioxidant vs. cytotoxic effects) may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methoxy) altering redox potentials .

- Assay Conditions : Variations in solvent polarity, pH, or cell line specificity. For example, sulfonate derivatives show enhanced solubility for in vitro antiplatelet assays .

- Validation : Cross-referencing with computational models (DFT for HOMO-LUMO gaps) and dose-response curves to confirm mechanistic hypotheses .

Q. How do reaction conditions influence the regioselectivity of anthracene functionalization?

Substituent positioning (e.g., amino at C1 vs. C2) is controlled by:

- Directing Groups : Electron-deficient anthraquinone cores favor electrophilic substitution at para positions to carbonyl groups .

- Catalysis : LDA (Lithium Diisopropylamide) in THF promotes deprotonation at sterically accessible sites, as seen in 9-aminoanthracene syntheses .

- Temperature : Reflux conditions (e.g., dichloromethane at 40°C) vs. cryogenic reactions (-78°C) alter kinetic vs. thermodynamic product ratios .

Q. What computational methods predict the photophysical properties of this compound?

Time-Dependent DFT (TD-DFT) simulations using B3LYP/6-31G(d) basis sets can model:

- Absorption Spectra : π→π* transitions in the anthracene core (~350-400 nm) and charge-transfer bands from amino/ester substituents .

- Fluorescence Quenching : Effects of nitro or sulfonate groups on excited-state lifetimes .

- Validation : Experimental UV-Vis data (e.g., λmax in DMSO) should align with computed electronic transitions .

Methodological Guidance

Q. What techniques mitigate decomposition during storage of anthracene derivatives?

- Storage : Argon-atmosphere vials at -20°C to prevent oxidation of the amino group .

- Stabilizers : Addition of radical scavengers (e.g., BHT) in solution phases .

- Monitoring : Periodic HPLC analysis to detect degradation products (e.g., quinone formation) .

Q. How can researchers validate intermolecular interactions in crystal structures?

- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., N-H···O interactions) and π-π stacking distances (e.g., 3.3-3.6 Å for anthracene dimers) .

- PXRD : Compare experimental vs. simulated patterns to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.